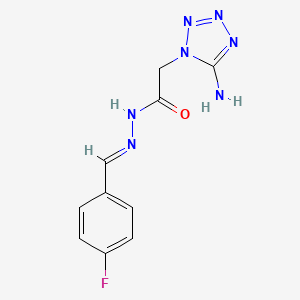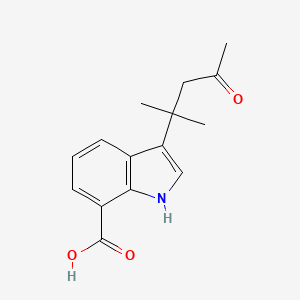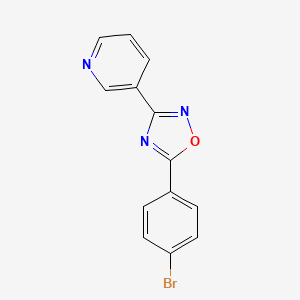
4-(allyloxy)-3-ethoxy-5-iodobenzaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(allyloxy)-3-ethoxy-5-iodobenzaldehyde oxime is a useful research compound. Its molecular formula is C12H14INO3 and its molecular weight is 347.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.00184 g/mol and the complexity rating of the compound is 260. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radiopharmaceutical Synthesis
One study highlighted the use of oxime chemistry in the radiosynthesis and biodistribution of cyclic RGD peptides conjugated with novel fluorinated aldehyde-containing prosthetic groups for positron emission tomography (PET) imaging. This research demonstrated the potential of oxime chemistry in developing radiotracers with improved in vivo pharmacokinetics for quantitative receptor imaging, underscoring the importance of the chemical nature of prosthetic groups in tailoring the overall biodistribution profile of radiotracers (Glaser et al., 2008).
Crystallography
Research into the crystal structures and Hirshfeld surfaces of oxime derivatives, including methoxybenzaldehyde oxime compounds, provided insights into different conformations and hydrogen-bonding patterns. This study contributes to our understanding of the structural arrangement of oxime compounds and their intermolecular interactions, which are crucial for designing materials with specific properties (Gomes et al., 2018).
Green Chemistry
A noteworthy study focused on the Cu(OAc)2-catalyzed remote benzylic C(sp3)–H oxyfunctionalization, demonstrating a straightforward transformation of various benzyl compounds into aromatic carbonyl compounds using atmospheric oxidation. This method highlights the potential for environmentally benign CO formation and functionalization of primary and secondary benzyl groups, emphasizing the pharmaceutical importance of hydroxybenzaldehydes and hydroxyphenones (Jiang et al., 2014).
Photochemistry
Another study explored the effect of oxy and dioxy substituents on the photochemical conversion of methylbenzaldehydes to quinodimethanes (QDMs), revealing how specific substituents can prevent or facilitate the photochemical formation of QDMs. This research provides insights into the influence of molecular structure on the photochemistry of benzaldehyde derivatives, which is relevant for designing light-responsive materials and understanding photodegradation processes (Charlton & Koh, 1989).
Polymer Science
Research into the electrodeposition of redox-active films of dihydroxybenzaldehydes and related analogs demonstrated their electrocatalytic activity toward NADH oxidation. This study showcases the potential of oxime derivatives in the development of biosensors and other electrochemical devices, leveraging the redox properties of these compounds for bioanalytical applications (Pariente et al., 1996).
作用機序
The mechanism of action of oximes involves binding to specific high-affinity sites on the target parasite cells, which affects the permeability of the cell membrane to chloride ions . This, in turn, leads to an increase in the release of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the nerve cells of nematodes and the muscle cells of arthropods .
Safety and Hazards
The safety data sheet for a similar compound, 4-Allyloxybenzaldehyde, indicates that it is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is advised to handle it with care, using protective gloves, protective clothing, eye protection, and face protection .
将来の方向性
Recent developments in the field of oximes focus on improving their ability to cross the blood-brain barrier for the treatment of organophosphorus poisoning . Another potential future direction is the development of enzyme treatments for organophosphorus poisoning, as enzymes have demonstrated remarkable protective and antidotal value against some different organophosphorus compounds in vivo in animal models .
特性
IUPAC Name |
(NE)-N-[(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO3/c1-3-5-17-12-10(13)6-9(8-14-15)7-11(12)16-4-2/h3,6-8,15H,1,4-5H2,2H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKMXKOZSAKDFH-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NO)I)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/O)I)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] pyridine-3-carboxylate](/img/structure/B5549837.png)
![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-N-phenylacetamide](/img/structure/B5549847.png)
![5-methyl-1-(4-methylphenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5549855.png)


![2,6-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5549875.png)
![N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5549880.png)

![2-(3-methoxypropyl)-8-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5549892.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5549906.png)
![2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-isopropylacetamide](/img/structure/B5549908.png)

![4-methoxy-3-nitro-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B5549926.png)
![8-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549935.png)
